

"physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"

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Compound of Interest

Compound Name: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

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An In-depth Technical Guide to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

In the landscape of heterocyclic chemistry, the phthalazine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The fusion of this bicyclic heteroaromatic system with a carboxylic acid functionality and a phenyl substituent at a key position gives rise to **4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid**, a molecule poised for exploration in medicinal chemistry and materials science. This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of its chemical identity, a robust protocol for its synthesis, an expert analysis of its expected physicochemical properties, and a guide to its characterization. While this compound is commercially available, detailed experimental data on its properties are not widely disseminated in peer-reviewed literature. This guide, therefore, combines established data with predictive analysis grounded in established chemical principles to empower researchers in their investigations of this intriguing molecule.

Chemical Identity and Structural Elucidation

Nomenclature and Identifiers

- Systematic IUPAC Name: **4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid**
- Chemical Formula: C₁₅H₁₀N₂O₃
- Molecular Weight: 266.26 g/mol
- CAS Number: 57531-19-8
- Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
- InChI: InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)
- InChIKey: IDQNQFANWGYNHH-UHFFFAOYSA-N

Molecular Structure

The molecular architecture of **4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid** is characterized by a planar phthalazinone core, a phenyl ring, and a carboxylic acid group. The N-phenyl substitution introduces a degree of steric hindrance that influences the conformation of the molecule. The carboxylic acid at position 1 is crucial for its acidic properties and potential for forming salts and esters.

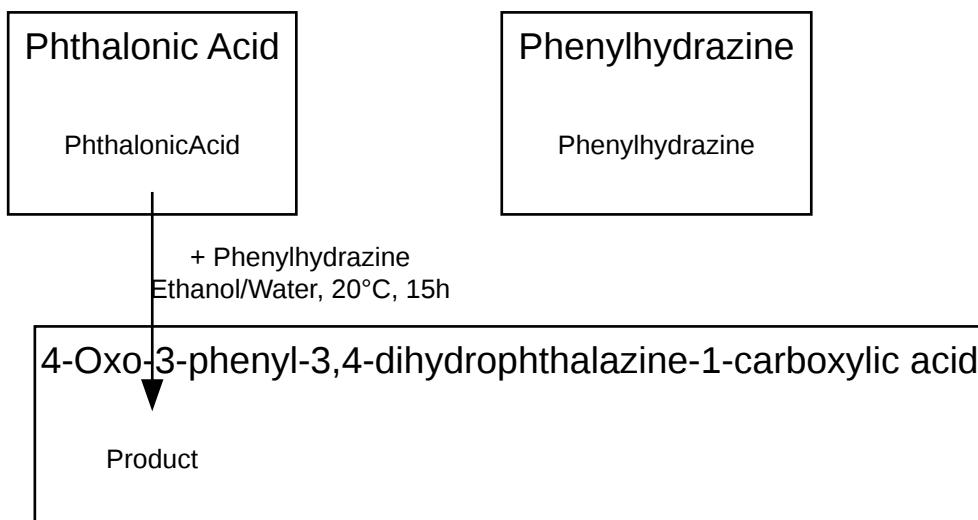
Caption: 2D chemical structure of the title compound.

Synthesis Pathway and Experimental Protocol

The synthesis of **4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid** can be achieved through the condensation of phthalonic acid with phenylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the phthalazinone ring system.

Reaction Scheme

Synthetic Route

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Caption: General synthetic scheme for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of related derivatives.

Materials:

- Phthalonic acid (1 equivalent)
- Phenylhydrazine (1 equivalent)
- Ethanol (as required)
- Deionized water (as required)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalonic acid in a minimal amount of deionized water.
- In a separate beaker, dissolve phenylhydrazine in ethanol.

- Slowly add the ethanolic solution of phenylhydrazine to the aqueous solution of phthalonic acid at room temperature with continuous stirring.
- Stir the reaction mixture at room temperature (approximately 20°C) for 15 hours.
- Upon completion of the reaction (monitored by TLC), a precipitate should form.
- Collect the precipitate by vacuum filtration.
- Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to afford **4-Oxo-3-phenyl-3,4-dihydrophtalazine-1-carboxylic acid** as a solid.

Purification:

- The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Physicochemical Properties: An Expert Analysis

Due to the limited availability of published experimental data, this section provides an expert analysis of the expected physicochemical properties based on the molecular structure.

Property	Predicted Value / Expected Behavior
Melting Point	Expected to be a crystalline solid with a relatively high melting point, likely above 200°C, due to the rigid aromatic core and potential for intermolecular hydrogen bonding via the carboxylic acid group.
Solubility	Water: Sparingly soluble in water due to the large hydrophobic phenyl and phthalazine moieties. Solubility will increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Organic Solvents: Likely soluble in polar aprotic solvents such as DMSO and DMF, and moderately soluble in lower alcohols like ethanol and methanol. Poorly soluble in nonpolar solvents like hexanes and diethyl ether.
pKa	The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the phthalazinone ring system may slightly increase its acidity compared to benzoic acid.
XlogP	2.4 (Predicted)

Spectroscopic Characterization: A Predictive Guide

The following is a prediction of the key spectroscopic features of **4-Oxo-3-phenyl-3,4-dihydrophtalazine-1-carboxylic acid**, which can serve as a guide for researchers in confirming its structure.

¹H NMR Spectroscopy

- Aromatic Protons (phthalazine moiety): Expect a set of multiplets in the range of δ 7.5-8.5 ppm, corresponding to the four protons on the fused benzene ring.

- Aromatic Protons (phenyl substituent): Expect a set of multiplets between δ 7.2-7.6 ppm for the five protons of the N-phenyl group.
- Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically δ 10-13 ppm. This peak may be exchangeable with D₂O.

¹³C NMR Spectroscopy

- Carbonyl Carbon (amide): Expected to appear in the range of δ 160-170 ppm.
- Carbonyl Carbon (carboxylic acid): Expected to be in the range of δ 165-175 ppm.
- Aromatic Carbons: A series of signals between δ 120-150 ppm corresponding to the carbons of the phthalazine and phenyl rings. Quaternary carbons will have lower intensities.

Infrared (IR) Spectroscopy

- O-H Stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
- C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
- C=O Stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
- C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

- Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 266.
- [M+H]⁺ Ion: In electrospray ionization (ESI) in positive mode, the protonated molecule would be observed at m/z = 267.
- [M-H]⁻ Ion: In ESI in negative mode, the deprotonated molecule would be observed at m/z = 265.
- Fragmentation: Expect characteristic fragmentation patterns, including the loss of COOH (m/z = 45) and potentially the phenyl group.

Potential Applications and Future Directions

The phthalazine and phthalazinone cores are present in a variety of pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid group in **4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid** makes it an attractive starting material for the synthesis of a library of derivatives, such as esters and amides, for drug discovery programs. Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate for investigation in materials science, particularly in the field of crystal engineering and supramolecular chemistry.

Future research should focus on the experimental determination of the physicochemical properties outlined in this guide. An X-ray crystal structure would provide invaluable information on its solid-state conformation and packing. A thorough investigation of its biological activities is also warranted.

- To cite this document: BenchChem. ["physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346262#physicochemical-properties-of-4-oxo-3-phenyl-3-4-dihydrophthalazine-1-carboxylic-acid>]

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